Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Description
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (CAS 2408968-91-0, molecular formula C₉H₁₂O₄, molecular weight 184.19) is a spirocyclic compound featuring a 4-oxaspiro[2.4]heptane core . The structure comprises two fused rings: a 2-membered and a 4-membered ring connected via a spiro junction, with an oxygen atom (oxa) in the 4-membered ring and an ester group at position 5. This compound is commercially available in quantities ranging from 50 mg to 1 g, with applications likely in medicinal chemistry as a building block for drug discovery .
Properties
IUPAC Name |
ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-12-8(11)7-6(10)5-13-9(7)3-4-9/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHSQZSJLRUSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)COC12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable dihalide under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Scientific Research Applications
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate exerts its effects depends on the specific application. In general, the compound’s reactivity is influenced by its spirocyclic structure, which can interact with various molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity.
Comparison with Similar Compounds
Structural Analogues: Heteroatom Substitution
Spirocyclic compounds often exhibit unique physicochemical properties due to their rigid frameworks. Below is a comparison of Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate with analogues featuring heteroatom substitutions:
Key Insights :
- Electronic Effects : The substitution of oxygen with nitrogen (aza) introduces basicity, enabling salt formation (e.g., hydrochloride), which improves aqueous solubility . Sulfur (thia) increases lipophilicity and may alter metabolic stability due to its larger atomic radius and lower electronegativity .
Functional Group Modifications
Substituents on the spiro framework significantly influence biological activity and synthetic utility:
Key Insights :
- Steric Effects : The benzyl group in Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate may hinder enzymatic degradation, prolonging metabolic half-life .
- Conformational Rigidity : Bicyclic systems (e.g., bicyclo[4.1.0]heptane) restrict molecular flexibility, making them valuable in designing enzyme inhibitors .
Biological Activity
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.
- Molecular Formula : CHO
- Molecular Weight : 184.19 g/mol
- CAS Number : 2408968-91-0
The compound features a spirocyclic structure, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with suitable dihalides under basic conditions. This process leads to the formation of the spirocyclic structure through cyclization reactions, which can be optimized for yields and purity through techniques such as recrystallization or chromatography .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets due to its unique spirocyclic structure. It may act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways .
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Anti-inflammatory Effects : Compounds in the same class have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases .
- Anticancer Properties : Studies on related γ-butyrolactones indicate that they can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects, which could be explored further for developing new antibiotics .
Case Studies and Research Findings
A review of literature provides insights into the biological activity of compounds related to this compound:
| Study | Compound | Activity | IC Value |
|---|---|---|---|
| Roy et al., 2021 | γ-butyrolactones | Cytotoxicity against RAW 264.7 cells | 34.3 μM |
| Sasaki et al., 2021 | Lactoquinomycin | AKT inhibitory activity | 0.149 - 0.313 μM |
| Huth et al., 2021 | Synthetic butyrolactone | HSP90 inhibitory activity | Ki = 1.9 μM |
These findings highlight the potential of spirocyclic compounds in drug development, particularly in oncology and infectious disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
